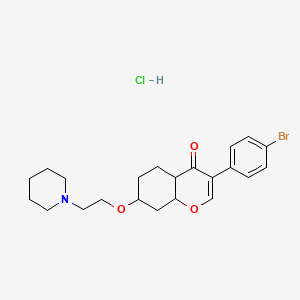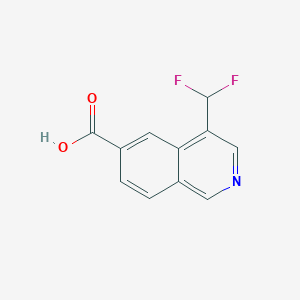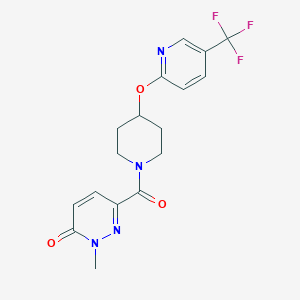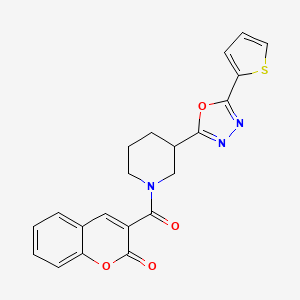
3-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several interesting functional groups and structural features. It has a thiophene ring, which is a five-membered aromatic ring with a sulfur atom. Thiophene rings are found in many biologically active compounds and are a key structural motif in many pharmaceuticals . The compound also contains an oxadiazole ring, which is a heterocyclic ring containing two oxygen atoms and two nitrogen atoms. Oxadiazoles are known for their wide range of biological activities. The compound also features a piperidine ring, which is a common structural element in many pharmaceuticals, and a chromenone moiety, which is a bicyclic system containing a benzene ring fused to a heterocyclic pyran ring .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups and structural elements. The aromatic rings would likely contribute to the compound’s stability and could influence its reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups it contains. For example, the thiophene ring might undergo electrophilic aromatic substitution reactions, while the oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the aromatic rings might increase the compound’s stability and could influence its solubility in various solvents .科学的研究の応用
Synthesis and Structural Analysis
Synthesis and Polymorphism : Research on similar compounds, such as 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones, has been conducted to explore their potential anticancer activities. These studies involve synthesis, characterizing polymorphic structures, and analyzing intermolecular interactions, which could provide insight into the physical and chemical properties of the compound (Shishkina et al., 2019).
Photochemical Synthesis : The use of photoinduced intramolecular coupling for the synthesis of related compounds demonstrates the potential for efficient production methods that could be applied to 3-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one, enhancing its accessibility for further research (Jindal et al., 2014).
Biological Evaluation
Antimicrobial Activity : Derivatives of 1,3,4-oxadiazole and chromene have been evaluated for their antimicrobial properties, suggesting that similar structures may also possess such activities. These studies contribute to understanding the potential application of these compounds in developing new antimicrobial agents (Patel et al., 2012).
Anticancer Potential : Compounds bearing 1,3,4-oxadiazole and chromene moieties have shown anticancer activity, indicating that the compound of interest may also exhibit similar properties. Research in this area focuses on the synthesis of novel derivatives and their evaluation against various cancer cell lines, providing a foundation for further exploration of their therapeutic potential (Kumar et al., 2013).
将来の方向性
作用機序
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Based on the known activities of thiophene derivatives, it can be inferred that this compound may interact with its targets to modulate their function, leading to therapeutic effects .
Biochemical Pathways
Given the broad range of activities associated with thiophene derivatives, it is likely that this compound affects multiple pathways .
Result of Action
Based on the known activities of thiophene derivatives, it can be inferred that this compound may have various effects at the molecular and cellular level .
特性
IUPAC Name |
3-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c25-20(15-11-13-5-1-2-7-16(13)27-21(15)26)24-9-3-6-14(12-24)18-22-23-19(28-18)17-8-4-10-29-17/h1-2,4-5,7-8,10-11,14H,3,6,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSAQAKRMMDHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O)C4=NN=C(O4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-N-[2-oxo-2-[[(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethyl]amino]ethyl]prop-2-enamide](/img/structure/B2563993.png)
![4-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2563995.png)
![2-[(E)-(4-Amino-2-chlorophenyl)methylideneamino]guanidine;hydrochloride](/img/structure/B2563996.png)
![N-(4-butylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2563997.png)
![2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]ethyl methyl ether](/img/structure/B2563998.png)
![2-(4-Chlorophenyl)-2-{4-[hydroxy(phenyl)methyl]phenyl}acetonitrile](/img/structure/B2563999.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2564005.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclopropanesulfonamide](/img/structure/B2564006.png)
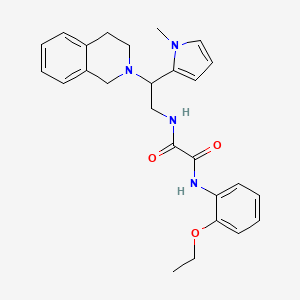
![Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B2564008.png)
